molecular formula C14H15N3OS B5771667 N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE

N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B5771667
M. Wt: 273.36 g/mol
InChI Key: HOKNYUQDRRPBLC-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE: is a chemical compound with a complex structure that includes a pyrimidine ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves the reaction of 4-methylbenzylamine with 2-chloropyrimidine-2-thiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and characterization of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced analytical techniques are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring or the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYL-PHENYL)-2-(4-HYDROXY-6-METHYL-PYRIMIDIN-2-YLSULFANYL)-ACETAMIDE
  • N-(4-amino-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is unique due to its specific combination of a pyrimidine ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-11-3-5-12(6-4-11)9-17-13(18)10-19-14-15-7-2-8-16-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKNYUQDRRPBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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